molecular formula C28H28N2O2 B3862046 2-(1-isobutyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate

2-(1-isobutyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate

Cat. No. B3862046
M. Wt: 424.5 g/mol
InChI Key: VTKSRAPALUJOTN-YZSQISJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-isobutyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(1-isobutyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate is not fully understood. However, it is believed to exert its anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It may also inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 2-(1-isobutyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation and inhibit the growth of certain bacteria and fungi. However, the exact biochemical and physiological effects of this compound are still being studied.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1-isobutyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate in lab experiments is its potential as a therapeutic agent for cancer and other diseases. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on 2-(1-isobutyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate. One area of focus is on developing more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is on exploring its potential as a therapeutic agent for other diseases, such as inflammation and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Scientific Research Applications

2-(1-isobutyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research, where it has been shown to exhibit anti-tumor activity. It has also been studied for its potential use as an anti-inflammatory agent, as well as for its ability to inhibit the growth of certain bacteria and fungi.

properties

IUPAC Name

[(E)-1-(4-methylphenyl)-2-[1-(2-methylpropyl)benzimidazol-2-yl]ethenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O2/c1-19(2)18-30-25-8-6-5-7-24(25)29-27(30)17-26(22-13-9-20(3)10-14-22)32-28(31)23-15-11-21(4)12-16-23/h5-17,19H,18H2,1-4H3/b26-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKSRAPALUJOTN-YZSQISJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3N2CC(C)C)OC(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\C2=NC3=CC=CC=C3N2CC(C)C)/OC(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-1-(4-methylphenyl)-2-[1-(2-methylpropyl)benzimidazol-2-yl]ethenyl] 4-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-isobutyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate
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2-(1-isobutyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate
Reactant of Route 3
2-(1-isobutyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate
Reactant of Route 4
Reactant of Route 4
2-(1-isobutyl-1H-benzimidazol-2-yl)-1-(4-methylphenyl)vinyl 4-methylbenzoate

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